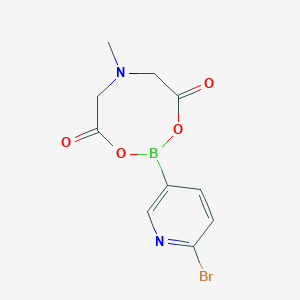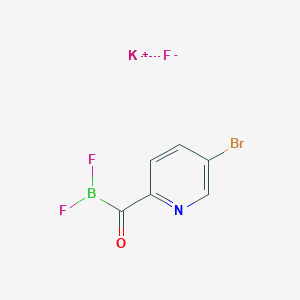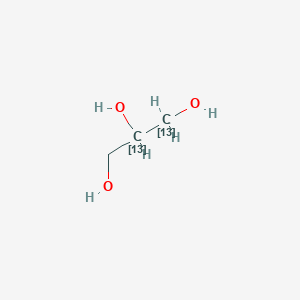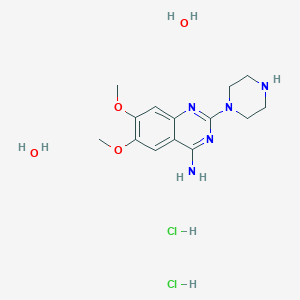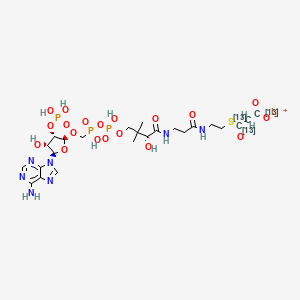
Iris 7-WS carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iris 7-WS carboxylic acid, also known as 2-{2-{2-[4-(4-Carboxybutyrylamino)phenoxy]-3-{2-[1-(hex-5-ynyl)-1,3-dihydro-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene}cyclohex-1-enyl}vinyl}-1-(hex-5-ynyl)-3,3-dimethyl-3H-indolium-5-sulfonate monopotassium salt, is a complex organic compound with a molecular weight of 1000.27 g/mol . It is known for its fluorescence properties, with excitation and emission wavelengths of 777 nm and 796 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iris 7-WS carboxylic acid involves multiple steps, including the coupling of various organic intermediates. The key steps include the formation of the indolium core, the attachment of the sulfonate and carboxylic acid groups, and the final coupling to form the complete structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Iris 7-WS carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Iris 7-WS carboxylic acid has several scientific research applications, including:
Chemistry: Used as a fluorescent dye for detecting various chemical species.
Biology: Employed in imaging techniques to study biological processes at the cellular level.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of Iris 7-WS carboxylic acid involves its ability to fluoresce under specific conditions. The compound can be activated at the carboxy group for coupling purposes, allowing it to bind to various targets. This property makes it useful in imaging and detection applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heptamethine cyanine dyes such as IR-775 chloride, Cyanine 5 Phosphoramidite, and IR-806 .
Uniqueness
Iris 7-WS carboxylic acid is unique due to its specific fluorescence properties and its ability to be activated at the carboxy group for coupling purposes. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
CAS No. |
1356154-86-3 |
|---|---|
Molecular Formula |
C53H58KN3O10S2 |
Molecular Weight |
1000.3 g/mol |
IUPAC Name |
potassium;(2E)-2-[(2E)-2-[2-[4-(4-carboxybutanoylamino)phenoxy]-3-[(E)-2-(1-hex-5-ynyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-hex-5-ynyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C53H59N3O10S2.K/c1-7-9-11-13-33-55-45-29-27-41(67(60,61)62)35-43(45)52(3,4)47(55)31-21-37-17-15-18-38(51(37)66-40-25-23-39(24-26-40)54-49(57)19-16-20-50(58)59)22-32-48-53(5,6)44-36-42(68(63,64)65)28-30-46(44)56(48)34-14-12-10-8-2;/h1-2,21-32,35-36H,9-20,33-34H2,3-6H3,(H3-,54,57,58,59,60,61,62,63,64,65);/q;+1/p-1 |
InChI Key |
YQXFZXZEZDXDBU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


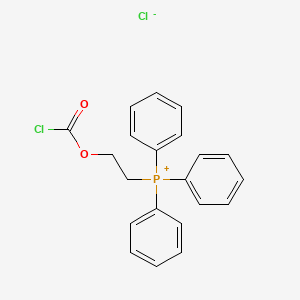
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
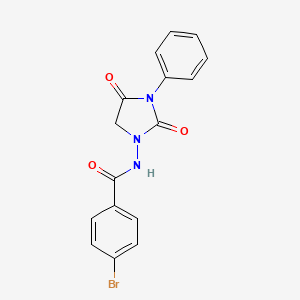
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

